molecular formula C10H12O3 B1329382 2',5'-Dimethoxyacetophenone CAS No. 1201-38-3

2',5'-Dimethoxyacetophenone

Cat. No. B1329382
CAS RN: 1201-38-3
M. Wt: 180.2 g/mol
InChI Key: FAXUIYJKGGUCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,5’-Dimethoxyacetophenone is a chemical compound with the molecular formula C10H12O3 . It is a clear yellow to green-yellow liquid . This compound is a useful building block that has been used in the preparation of pyridine and thieno [2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors, and in the synthesis of anti-cancer and apoptosis-inducing agents .


Synthesis Analysis

The synthesis of 2’,5’-Dimethoxyacetophenone can be achieved through various methods. One such method involves the reaction of acetyl chloride on pyrogallol trimethyl ether, with aluminium chloride in carbon disulfide, in boiling ethyl ether (77%) or in benzene at 45–50° (77%) ? with mercuric chloride without solvent at 100° (40%) .


Molecular Structure Analysis

The molecular structure of 2’,5’-Dimethoxyacetophenone can be represented by the InChI string: InChI=1S/C10H12O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-6H,1-3H3 . The molecular weight of this compound is 180.20 g/mol .


Physical And Chemical Properties Analysis

2’,5’-Dimethoxyacetophenone has a molecular weight of 180.20 g/mol . It is a clear yellow to green-yellow liquid . The compound has a computed XLogP3 value of 1.8, indicating its lipophilicity . It does not have any hydrogen bond donors but has three hydrogen bond acceptors .

Scientific Research Applications

Anti-Leukemia and Antioxidant Effects

One notable application of a derivative of 2',5'-Dimethoxyacetophenone is its anti-human acute leukemia effects. A study by Chu et al. (2021) found that 2′-Hydroxy-4′,5′-dimethoxyacetophenone demonstrated significant cytotoxicity against human acute leukemia cell lines, indicating potential for cancer treatment. Additionally, this compound exhibited antioxidant properties, as evidenced by its ability to inhibit DPPH molecules, suggesting a role in combating oxidative stress (Chu et al., 2021).

Fungicidal and Insecticidal Activities

In the realm of agriculture, derivatives of 2',5'-Dimethoxyacetophenone have been observed to possess fungicidal and insecticidal activities. Liu et al. (2004) synthesized novel carboxylic acid derivatives from 3,4-dimethoxyacetophenone, which displayed these activities in greenhouse evaluations. This suggests potential applications in plant protection and pest control (Liu et al., 2004).

Therapeutic and Pharmacological Prospects

The modification and synthesis of compounds related to 2',5'-Dimethoxyacetophenone have shown potential in therapeutic applications. For example, research on various dimethoxyquinazolin-2(1H)-one derivatives, synthesized from intermediates such as 6-amino-2,3-dimethoxyacetophenone, has opened up possibilities in medicinal chemistry. These compounds may serve as the basis for developing new drugs or therapeutic agents (Press et al., 1986).

Chemical Synthesis and Modification

2',5'-Dimethoxyacetophenone and its derivatives are also significant in various chemical synthesis processes. For instance, the compound has been utilized in the synthesis of homogentisic acid, an important metabolic intermediate, indicating its utility in biochemical and chemical manufacturing processes (Abbott & Smith, 1949).

Safety And Hazards

2’,5’-Dimethoxyacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXUIYJKGGUCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061618
Record name Ethanone, 1-(2,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dimethoxyacetophenone

CAS RN

1201-38-3
Record name 2′,5′-Dimethoxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Dimethoxyacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5'-Dimethoxyacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(2,5-dimethoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(2,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',5'-dimethoxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',5'-DIMETHOXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79C66POM1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

19.3 g of AlCl3 are placed in 200 ml of CCl4 at +5° C. under nitrogen and 11.36 g of acetyl chloride are added, followed by portionwise addition of 20 g of 1,4-dimethoxybenzene. After stirring for 3 hours at +5° C., the mixture is poured into dilute ice-cold HCl solution. The organic phase is separated out and dried over MgSO4 and evaporated, and the residue is then chromatographed on silica, eluting with a DCM/heptane mixture (50/50; v/v) to give 24.71 g of the expected product.
Name
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
11.36 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The best method known for preparing homogentisic acid appears to be that described in J. Biol. Chem. 179, 365 (1949), in which 1,4-dimethoxybenzene is reacted with acetyl chloride in the presence of aluminum chloride to give 2,5-dimethoxyacetophenone, the latter is reacted with sulphur in morpholine to give 2,5-dimethoxyphenylacetic acid, which on demethylation with hydrobromic acid gives homogentisic lactone, ring-opening of which gives the desired acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',5'-Dimethoxyacetophenone
Reactant of Route 2
Reactant of Route 2
2',5'-Dimethoxyacetophenone
Reactant of Route 3
Reactant of Route 3
2',5'-Dimethoxyacetophenone
Reactant of Route 4
Reactant of Route 4
2',5'-Dimethoxyacetophenone
Reactant of Route 5
Reactant of Route 5
2',5'-Dimethoxyacetophenone
Reactant of Route 6
Reactant of Route 6
2',5'-Dimethoxyacetophenone

Citations

For This Compound
310
Citations
GD Yadav, KP Pimparkar - Journal of molecular catalysis A: chemical, 2007 - Elsevier
Friedel-Crafts acylation of aromatic ethers is challenging, which frequently encounters rapid catalyst deactivation by the ether. Although HY and H-β are known to perform better, there is …
Number of citations: 27 www.sciencedirect.com
C Howe, C Hamel, E Stedman… - The Journal of Organic …, 1960 - ACS Publications
The relative stabilities of the transition states for substitution in the 3'and 4'positions are not obvious from a consideration of their resonance structures, although it appears reasonable …
Number of citations: 5 pubs.acs.org
MC KLOETZEL, RP DAYTON… - The Journal of Organic …, 1955 - ACS Publications
When 2, 5-diacetoxy-a-bromoacetophenone (VI) was heated with silver acetate in ether or, better, dry acetic acid, the bromine atom was displaced and a, 2, 5-triacetoxyacetophenone (…
Number of citations: 56 pubs.acs.org
K Maruyama, T Kozuka - Bulletin of the Chemical Society of Japan, 1978 - journal.csj.jp
Number of citations: 11 www.journal.csj.jp
JP Blanchard, HL Goering - Journal of the American Chemical …, 1951 - ACS Publications
In connection with synthetic work now in progress, large quantities of 5-methyl-2-cyclo-hexenone (IV) were required. We have found that this compound can be conveniently …
Number of citations: 47 pubs.acs.org
M Miyazawa, H Shimamura, S Nakamura… - Journal of agricultural …, 2000 - ACS Publications
The recently isolated paeonol (2-hydroxy-4-methoxyacetophenone), as one of the antimutagenic compounds from Discorea japonica, was used as a lead compound for detailed …
Number of citations: 22 pubs.acs.org
A Bobik, GM Holder, AJ Ryan, LI Wiebe - Xenobiotica, 1975 - Taylor & Francis
1. 2,6-Dihydroxyacetophenone, its mono- and di-methyl ethers are inhibitors of hepatic mixed function oxidases. The dimethyl ether is a competitive inhibitor of aminopyrine …
Number of citations: 14 www.tandfonline.com
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2021 - Elsevier
The standard (p o = 0.1 MPa) molar enthalpies of formation, at T = 298.15 K, for 2′,4′-, 2′,5′-, 2′,6′- and 3′,4′-dimethoxyacetophenones, in the condensed phase, were …
Number of citations: 5 www.sciencedirect.com
RW Bost, CA Howe - Journal of the American Chemical Society, 1951 - ACS Publications
Some Derivatives of 2,5-Dimethoxyacetophenone Page 1 5864 Notes Vol. 69% yield and decomposition of the metal alcohólate by alkaline hydrolysis according to the procedure of …
Number of citations: 7 pubs.acs.org
JY Yang, HS Lee - 한국농약과학회학술발표대회논문집, 2012 - dbpia.co.kr
Repeated use of synthetic acaricides appears to cause resistance in the house dust and stored food mites. The aim of this study evaluated the acaricidal activities of acetophenone and …
Number of citations: 2 www.dbpia.co.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.